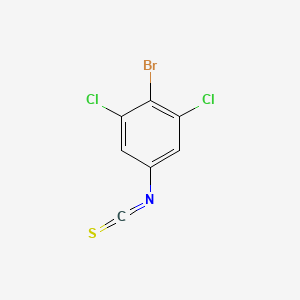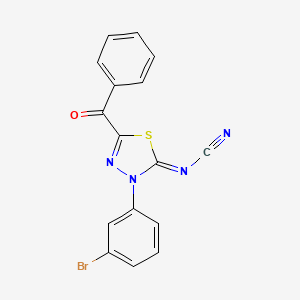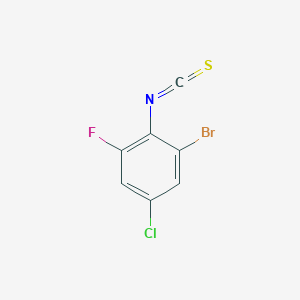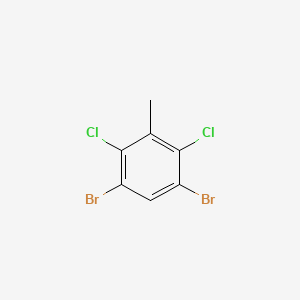
3,5-Dibromo-2,6-dichlorotoluene
Übersicht
Beschreibung
3,5-Dibromo-2,6-dichlorotoluene is a halogenated compound with the molecular formula C7H4Br2Cl2 and a molecular weight of 318.82 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-2,6-dichlorotoluene consists of a toluene ring substituted with two bromine atoms and two chlorine atoms .Chemical Reactions Analysis
3,5-Dibromo-2,6-dichlorotoluene can undergo Sonogashira cross-coupling reactions, which is a method for the chemoselective synthesis of alkynylpyridines . This reaction can produce a variety of mono-, di-, tri-, and tetraalkynylated pyridines .Physical And Chemical Properties Analysis
3,5-Dibromo-2,6-dichlorotoluene is a solid with a predicted boiling point of approximately 310.6°C at 760 mmHg and a predicted density of approximately 2.0 g/cm³ . The refractive index is predicted to be n20D 1.61 .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology of Halogenated Compounds:
- Research into halogenated carbazoles, such as those formed in the production of halogenated indigo dyes, has demonstrated environmental persistence and dioxin-like toxicological potential. These studies help in understanding the anthropogenic origins of such compounds in the environment, suggesting areas for further investigation into the environmental impacts of related halogenated substances (Parette et al., 2015).
Advanced Materials and Chemical Synthesis:
- Benzene-1,3,5-tricarboxamide and related compounds have been extensively studied for their utility in nanotechnology, polymer processing, and biomedical applications, illustrating the potential for halogenated compounds in advanced material synthesis and the development of novel supramolecular structures (Cantekin et al., 2012).
Industrial and Environmental Applications:
- The comprehensive review of novel brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, underscores the significance of research into halogenated compounds for understanding their use, environmental fate, and potential health impacts. This area of research directly relates to industrial applications and environmental safety considerations (Zuiderveen et al., 2020).
Environmental Chemistry and Toxicology:
- Studies on 2,4,6-Tribromophenol and related brominated phenols have focused on their environmental concentrations, toxicokinetics, and toxicodynamics, offering insights into the complexity of halogenated compound interactions in natural and human-modified environments. This research helps to fill knowledge gaps about the chemical's behavior and impacts, which may be relevant for understanding compounds like 3,5-Dibromo-2,6-dichlorotoluene (Koch & Sures, 2018).
Zukünftige Richtungen
The future directions of 3,5-Dibromo-2,6-dichlorotoluene could involve further exploration of its reactivity and potential applications in synthesis. For instance, its use in the Sonogashira cross-coupling reactions to produce alkynylpyridines suggests potential applications in the synthesis of complex organic molecules .
Eigenschaften
IUPAC Name |
1,5-dibromo-2,4-dichloro-3-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2Cl2/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGMMAYEHXYIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)Br)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661544 | |
| Record name | 1,5-Dibromo-2,4-dichloro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000573-67-0 | |
| Record name | 1,5-Dibromo-2,4-dichloro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





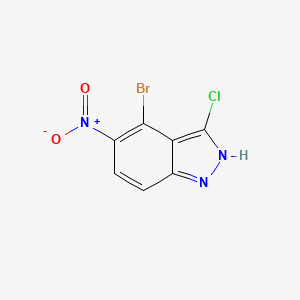
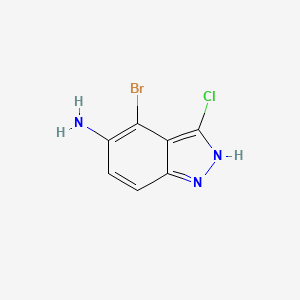


![2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol](/img/structure/B3196604.png)

